molecular formula C12H24Sn B3152288 Divinyldi-n-butyltin CAS No. 7330-43-0

Divinyldi-n-butyltin

Cat. No.: B3152288
CAS No.: 7330-43-0
M. Wt: 287 g/mol
InChI Key: FFKSUTHTFIDTNU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

dibutyl-bis(ethenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C2H3.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H,2H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKSUTHTFIDTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(C=C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Divinyldi-n-butyltin can be synthesized through the reaction of vinylmagnesium bromide with di-n-butyltin dichloride in tetrahydrofuran (THF) as a solvent . The procedure involves the formation of a Grignard reagent, followed by its reaction with di-n-butyltin dichloride. The reaction mixture is then refluxed, cooled, and hydrolyzed to obtain the desired product .

Chemical Reactions Analysis

Divinyldi-n-butyltin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Divinyldi-n-butyltin has been extensively studied for its applications in chemistry, biology, medicine, and industry. It is used as a catalyst in various chemical reactions, including the glycerolysis of triacylglycerides to produce monoacylglycerols and diacylglycerols . Additionally, organotin compounds, including this compound, have shown potential biological activities such as antibacterial, antifungal, antitumor, and antimalarial properties .

Mechanism of Action

The mechanism of action of divinyldi-n-butyltin involves its interaction with molecular targets and pathways within biological systems. Organotin compounds are known to interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Ligand Effects: The vinyl groups in Divinyldi-n-butyltin enable participation in radical or coordination polymerization, distinguishing it from derivatives like dibutyltin dilaurate (fatty acid ligands) or dibutyltin oxide (inorganic oxide ligand). The latter are less reactive in chain-growth reactions but effective as catalysts in polyurethane formation or esterification . Dibutyltin dichloride, with electronegative chloride ligands, acts as a Lewis acid catalyst and a precursor for synthesizing other organotin compounds .

Thermal and Physical Properties

  • Dibutyltin oxide exhibits exceptional thermal stability (melting point ≥300°C), making it suitable for high-temperature industrial processes . In contrast, this compound’s lower thermal stability (inferred from its unsaturated bonds) limits its use in high-heat environments but enhances its reactivity in controlled polymerizations.

Biological Activity

Divinyldi-n-butyltin (DDBT) is an organotin compound that has garnered attention due to its potential biological activities, particularly in the fields of cytotoxicity, antibacterial, and antifungal effects. This article reviews the biological activity of DDBT, supported by relevant data tables, case studies, and research findings.

Overview of Organotin Compounds

Organotin compounds, including DDBT, are characterized by their tin atom bonded to organic groups. These compounds have been widely studied for their applications in various fields, including agriculture and medicine. The biological activity of organotin compounds often relates to their ability to interact with biological macromolecules, leading to cytotoxic effects on cancer cells and antimicrobial properties.

Cytotoxic Activity

Research indicates that DDBT exhibits significant cytotoxic activity against various tumor cell lines. A study evaluated the cytotoxic effects of di-n-butyltin(IV) compounds, including DDBT, against human tumor cell lines such as A204, MCF-7, T24, WiDr, and IgR-37. The results demonstrated that these compounds were 4- to 10-fold more effective than cisplatin against A204, MCF-7, and T24 cells. The effectiveness against WiDr cells was also notable, while the activity against IgR-37 was comparable to that of cisplatin .

Cell LineDDBT Effectiveness (vs. Cisplatin)
A2044-10 times more effective
MCF-74-10 times more effective
T244-10 times more effective
WiDrSlightly more effective
IgR-37Comparable to cisplatin

Antibacterial Activity

DDBT has also been evaluated for its antibacterial properties. Various organotin(IV) complexes derived from DDBT were screened against several bacterial strains including Staphylococcus aureus, Salmonella typhimurium, Pseudomonas aeruginosa, and Bacillus subtilis. The complexes displayed moderate to good antibacterial activity. Notably, a phenyl-containing complex exhibited significant inhibitory effects on selected bacterial strains .

Summary of Antibacterial Studies

Bacterial StrainActivity Level
Staphylococcus aureusModerate to Good
Salmonella typhimuriumModerate to Good
Pseudomonas aeruginosaModerate to Good
Bacillus subtilisModerate to Good

Antifungal Activity

In addition to antibacterial properties, DDBT complexes have shown antifungal activity. Compounds were tested against fungi such as Aspergillus flavus, Aspergillus niger, Aspergillus parasiticus, and Penicillium citrinum. Some complexes demonstrated noteworthy biocidal activity correlated with their structural characteristics .

Summary of Antifungal Studies

Fungal StrainActivity Level
Aspergillus flavusNoteworthy
Aspergillus nigerNoteworthy
Aspergillus parasiticusNoteworthy
Penicillium citrinumNoteworthy

Case Studies and Research Findings

  • Cytotoxicity Study : A study published in PubMed highlighted the effectiveness of di-n-butyltin(IV) compounds against various human tumor cell lines. The findings suggest that these compounds could be further explored for therapeutic applications in cancer treatment .
  • Antimicrobial Properties : Research conducted on organotin(IV) complexes derived from DDBT indicated promising results in both antibacterial and antifungal activities. The study emphasized the potential for these compounds in developing new antimicrobial agents .
  • Structural-Activity Relationship : Investigations into the structural characteristics of DDBT and its derivatives have provided insights into their biological activities. Variations in the alkyl groups attached to tin significantly influenced both cytotoxicity and antimicrobial effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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